sodium;6-amino-5-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate
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Overview
Description
sodium;6-amino-5-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate is a complex organic compound. It is characterized by its naphthalene backbone, sulfonic acid group, and azo linkage, which contribute to its unique chemical properties and applications. This compound is often used in various industrial and research settings due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;6-amino-5-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate typically involves multiple steps:
Sulfonation: The naphthalene ring is sulfonated using oleum or sulfuric acid to introduce the sulfonic acid group.
Amination: The sulfonated naphthalene undergoes amination, often through a Bucherer reaction, to introduce the amino group.
Diazotization and Coupling: The amino group is diazotized using nitrous acid, followed by coupling with a phenol derivative to form the azo linkage.
Neutralization: The final product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Control Systems: For precise control of reaction conditions.
Purification Steps: Including crystallization and filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The sulfonic acid group can participate in substitution reactions, often with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or catalytic hydrogenation.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Oxidation: Leads to the formation of quinones or other oxidized derivatives.
Reduction: Produces corresponding amines.
Substitution: Results in various substituted naphthalenesulfonic acid derivatives.
Scientific Research Applications
sodium;6-amino-5-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Azo Linkage: The azo group can undergo reduction, releasing active amines that interact with biological targets.
Sulfonic Acid Group: Enhances solubility and facilitates interactions with proteins and enzymes.
Hydroxyl Group: Participates in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-naphthalenesulfonic acid: Shares the naphthalene and sulfonic acid structure but lacks the azo linkage and phenyl groups.
5-Amino-2-naphthalenesulfonic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.
1,5-Naphthalenedisulfonic acid: Contains two sulfonic acid groups, leading to different chemical properties and uses.
Uniqueness
sodium;6-amino-5-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate is unique due to its combination of functional groups, which confer specific reactivity and applications not found in simpler analogs. The presence of the azo linkage and phenyl groups enhances its utility in dye chemistry and potential biological activities.
Properties
CAS No. |
103241-64-1 |
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Molecular Formula |
C22H15Cl2N3O5S |
Molecular Weight |
504.3 g/mol |
IUPAC Name |
sodium;6-amino-5-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C22H15Cl2N3O5S.Na/c23-13-6-8-20(32-19-4-2-1-3-15(19)24)17(10-13)26-27-22-16(25)7-5-12-9-14(33(29,30)31)11-18(28)21(12)22;/h1-11,28H,25H2,(H,29,30,31);/q;+1/p-1 |
InChI Key |
OXNVYWGBVGZKAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)Cl.[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)Cl |
Pictograms |
Environmental Hazard |
Synonyms |
2-Naphthalenesulfonic acid, 6-amino-5-5-chloro-2-(2-chlorophenoxy)phenylazo-4-hydroxy-, monosodium salt |
Origin of Product |
United States |
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